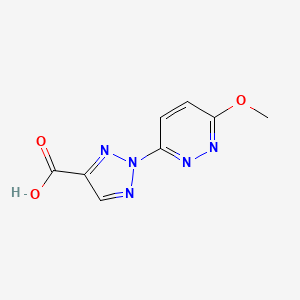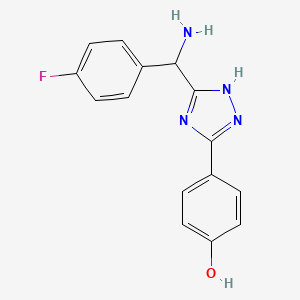
3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanenitrile is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a nitrile group in its structure suggests that it may have unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanenitrile typically involves the following steps:
Nitrile Formation: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor, such as cyanogen bromide or sodium cyanide.
Cyclization: The final step involves the cyclization of the intermediate to form the phthalazinone ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
化学反应分析
Types of Reactions
3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify its reactivity.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alkanes.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of diseases such as cancer, inflammation, and infections.
Industry: The compound may find applications in the development of new materials, agrochemicals, and dyes.
作用机制
The mechanism of action of 3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanenitrile depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to cellular receptors, modulating their activity and signaling pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures but different substituents.
Bromo-Substituted Compounds: Molecules with bromine atoms in different positions.
Nitrile-Containing Compounds: Compounds with nitrile groups attached to various ring systems.
Uniqueness
3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanenitrile is unique due to the specific combination of a bromine atom and a nitrile group within the phthalazinone framework. This unique structure may confer distinct chemical properties and biological activities compared to other similar compounds.
属性
分子式 |
C11H8BrN3O |
|---|---|
分子量 |
278.10 g/mol |
IUPAC 名称 |
3-(7-bromo-1-oxophthalazin-2-yl)propanenitrile |
InChI |
InChI=1S/C11H8BrN3O/c12-9-3-2-8-7-14-15(5-1-4-13)11(16)10(8)6-9/h2-3,6-7H,1,5H2 |
InChI 键 |
ZMMBPTZXFKVIDQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C(=O)N(N=C2)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(3-Chloro-4-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11789527.png)


![4-(tert-Butyl)furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11789535.png)



![3-(Pyrrolidin-2-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789546.png)

![5-tert-Butyl 2-ethyl 4-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B11789558.png)
![Ethyl 3-(piperazin-1-yl)-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B11789560.png)

